2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic azaspiro structure. This compound is notable for its unique molecular architecture, which combines both spiro and azaspiro elements, making it of interest in various fields, particularly medicinal chemistry and organic synthesis.
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride falls under the category of spirocyclic compounds, which are defined by their unique ring structures that share a single atom. It is also classified as a fluorinated compound due to the presence of the trifluoromethyl group, which imparts distinct chemical properties.
The synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride typically involves several key steps:
Industrial production may utilize continuous flow processes to enhance efficiency and scalability. Automated reactors are employed to maintain precise control over reaction parameters, including temperature and pressure, which are critical for achieving high yields .
The molecular structure of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride features a spirocyclic framework with a hydroxyl group and a trifluoromethyl substituent. The compound's structural formula can be represented as:
The compound has a purity level of 97% as per supplier specifications, indicating high quality suitable for research applications .
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride can participate in various chemical reactions:
Reagents commonly employed include:
The mechanism of action for 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride involves its interaction with biological targets at the molecular level:
The physical properties include:
Key chemical properties involve:
Relevant data indicates that the compound's melting point and boiling point are yet to be precisely defined in available literature but can be inferred based on structural analogs .
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride has several notable applications:
The 7-azaspiro[3.5]nonane scaffold represents a privileged structural motif in contemporary drug design due to its three-dimensional complexity and physicochemical advantages. Characterized by a spirocyclic junction connecting azetidine and cyclobutane rings, this architecture imposes significant conformational constraints that enhance target selectivity and binding affinity. The quaternary carbon at the spiro-center (position 2) in 2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol hydrochloride provides a tetrahedral center for functionalization while maintaining ring perpendicularity, effectively presenting substituents toward biological targets with minimal entropic penalty [3] [4].
The scaffold's nitrogen atom (position 7) exhibits basic character (pKa ~8-10), enabling salt formation with hydrochloric acid to improve crystallinity, solubility, and bioavailability. This is evidenced by the hydrochloride salt form (CAS 2231674-25-0) being the predominant commercial form [4] [9]. The strain energy inherent in the fused cyclobutane-azetidine system enhances reactivity at strategic positions, facilitating synthetic derivatization. This structural feature is exploited in patented synthetic routes where the scaffold serves as a key intermediate for GABA-A α5 positive allosteric modulators and Bcl-2 inhibitors [8] [10].
Table 1: Structural Characteristics of 7-Azaspiro[3.5]nonane Derivatives
Structural Feature | Role in Drug Design | Example in Target Compound |
---|---|---|
Spirocyclic center (C2) | 3D vector control | Quaternary carbon bearing -CF₃ and -OH |
Azetidine nitrogen (N7) | Salt formation site | Protonation site (HCl salt formation) |
Ring fusion geometry | Conformational restriction | Fixed dihedral angles enhancing target selectivity |
Functionalization points | SAR expansion | C2, C6, N7 modification sites |
The trifluoromethyl (-CF₃) group at the C2 position of this spirocyclic scaffold imparts multifaceted advantages for pharmaceutical applications. As an isosteric replacement for methyl or t-butyl groups, the -CF₃ moiety significantly enhances membrane permeability and bioavailability. This is evidenced by the compound's calculated logP of approximately 1.8-2.2, which resides within the optimal range for blood-brain barrier penetration—a critical property for CNS-targeted therapeutics [3] [9].
The -CF₃ group's strong electron-withdrawing nature (Hammett σₘ = 0.43) induces substantial polarization of the adjacent hydroxy group, increasing its hydrogen-bond-donating capacity by approximately 20% compared to non-fluorinated analogs. This polarization enhances protein-ligand binding interactions, particularly with serine, threonine, and tyrosine residues in enzymatic active sites [4]. Furthermore, the trifluoromethyl group dramatically improves metabolic stability by resisting cytochrome P450-mediated oxidation. Studies of analogous compounds demonstrate a 3-5 fold increase in microsomal half-life compared to methyl-substituted counterparts due to the inertness of C-F bonds toward oxidative cleavage [3] [4].
Table 2: Physicochemical Contributions of the Trifluoromethyl Group
Property Modulation | Magnitude of Effect | Mechanistic Basis |
---|---|---|
Lipophilicity (logP) | +0.7-1.0 vs CH₃ | Increased hydrophobic surface area |
Metabolic stability | 3-5× t₁/₂ improvement | Resistance to CYP450 oxidation |
pKa of adjacent OH | ΔpKa ≈ -0.5-0.8 | Strong electron-withdrawing effect |
Binding affinity (Kd) | 10-100× improvement | Enhanced hydrophobic/electrostatic interactions |
The strategic positioning of the -CF₃ group alpha to the hydroxy group creates a privileged pharmacophore observed in clinically successful neuroactive compounds. This configuration enables simultaneous hydrogen-bond donation and fluorine-mediated interactions with protein backbone carbonyls through orthogonal dipoles. Patented derivatives of this compound demonstrate nanomolar affinity for GABA-A α5 receptors, validating the design rationale that integrates spirocyclic constraint with fluorine-specific binding interactions [8] [10]. The hydrochloride salt form (MW 245.67 g/mol) exhibits favorable crystallinity for pharmaceutical processing, as confirmed by X-ray powder diffraction analyses of bulk material [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3